1-Tert-butyl-4-prop-2-YN-1-ylpiperazine
Description
1-Tert-butyl-4-prop-2-yn-1-ylpiperazine is a piperazine derivative featuring a tert-butyl group at the 1-position and a propargyl (prop-2-yn-1-yl) group at the 4-position. Piperazine scaffolds are widely utilized in medicinal chemistry due to their conformational flexibility, which enables interactions with diverse biological targets such as neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes .
Properties
CAS No. |
91211-39-1 |
|---|---|
Molecular Formula |
C11H20N2 |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-tert-butyl-4-prop-2-ynylpiperazine |
InChI |
InChI=1S/C11H20N2/c1-5-6-12-7-9-13(10-8-12)11(2,3)4/h1H,6-10H2,2-4H3 |
InChI Key |
ACUKMEPGMQTCQY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1CCN(CC1)CC#C |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-Tert-butyl-4-prop-2-yn-1-ylpiperazine with similar compounds:
*Calculated based on analogous structures.
Key Observations :
- The tert-butyl group increases molecular weight and hydrophobicity, enhancing membrane permeability and resistance to enzymatic degradation compared to methyl or ethyl substituents .
- This contrasts with the flexibility of ethyl or butynyl groups .
- Aromatic nitro/amine substituents (e.g., in ) add polarity, making such compounds more suitable for aqueous-phase reactions or as intermediates in drug synthesis.
Yield and Purity :
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